Product packaging for 1,2,4,7,8-Pentabromo-dibenzofuran(Cat. No.:CAS No. 617708-05-1)

1,2,4,7,8-Pentabromo-dibenzofuran

Cat. No.: B12893783
CAS No.: 617708-05-1
M. Wt: 562.7 g/mol
InChI Key: TWHLTAANDGFABT-UHFFFAOYSA-N
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Description

1,2,4,7,8-Pentabromo-dibenzofuran is a brominated aromatic compound with the molecular formula C12H3Br5O and a molecular weight of 562.7 g/mol . It is part of the polyhalogenated dibenzofuran family, a class of compounds of significant interest in environmental and toxicological research. Polyhalogenated dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are widely studied as persistent environmental pollutants. They are known to be unintentional byproducts from various industrial processes and thermal degradation . Researchers investigate these compounds for their behavior in the environment, including their transport, bioaccumulation in the food chain, and transformation processes . A primary area of research involves understanding the toxicological mechanisms of these compounds. While specific studies on the pentabromo congener may be limited, it is recognized that the toxicity of congeners within this class can vary significantly based on the halogenation pattern. The compound is provided as a high-purity analytical standard for research use only (RUO). It is intended for application in method development, environmental analysis, and toxicological studies in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3Br5O B12893783 1,2,4,7,8-Pentabromo-dibenzofuran CAS No. 617708-05-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617708-05-1

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,4,7,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H

InChI Key

TWHLTAANDGFABT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br

Origin of Product

United States

Formation Pathways and Anthropogenic Sources of 1,2,4,7,8 Pentabromo Dibenzofuran

Unintentional Byproduct Formation during Anthropogenic Processes

1,2,4,7,8-Pentabromo-dibenzofuran is generated through several key anthropogenic pathways, most notably through high-temperature processes involving brominated organic compounds and as a contaminant in chemical products.

Pyrolysis and incomplete combustion are significant sources of PBDFs. researchgate.net These thermal processes provide the necessary conditions for the transformation of precursor compounds into complex and often more toxic substances like this compound. researchgate.netresearchgate.net The widespread use of brominated flame retardants has increased the amount of bromine in thermal processes such as waste combustion and accidental fires, leading to the formation of PBDFs. researchgate.net

Waste incinerators, particularly those operating under suboptimal conditions, are a known source of polyhalogenated dibenzodioxins and dibenzofurans. nih.govnih.gov The incineration of municipal or hazardous waste containing brominated materials can lead to the formation and release of PBDFs, including the 1,2,4,7,8-penta-brominated congener. researchgate.netpsu.edu Even controlled combustion processes can form stable brominated compounds like PBDFs in the cooling flue gases. researchgate.net The thermal degradation of consumer products and building materials that contain these compounds, for instance during accidental fires, also contributes to their formation. researchgate.net Studies on hazardous waste incinerators have shown that congeners like 2,3,4,7,8-PeCDF (a chlorinated analogue) are major contributors to the total toxicity, highlighting the importance of furan (B31954) formation in such facilities. nih.gov

A primary pathway for the formation of this compound is the thermal breakdown of brominated flame retardants (BFRs). researchgate.netnih.gov BFRs are added to a wide array of products, including plastics, textiles, and electronics, to inhibit fire. osti.gov During the service life, disposal, or recycling of these products, thermal stress can convert BFRs into PBDFs. researchgate.net

Polybrominated diphenyl ethers (PBDEs) are particularly significant precursors. researchgate.net The thermal degradation of PBDEs can lead to the formation of various PBDFs through complex debromination, bromine substitution, and rearrangement reactions. researchgate.net For example, the pyrolysis of plastics containing PBDEs is a known source of PBDFs. researchgate.net Research has shown that PBDFs are readily generated from PBDEs with relatively low energy requirements. researchgate.net Other BFRs, such as tetrabromobisphenol A (TBBPA), also have a high potential to form PBDFs during pyrolysis or smouldering processes. researchgate.net

Precursor BFRFormation ProcessResulting ProductsReferences
Polybrominated Diphenyl Ethers (PBDEs)Thermal stress, pyrolysis, incomplete combustionPolybrominated Dibenzofurans (PBDFs) researchgate.netnih.gov
Tetrabromobisphenol A (TBBPA)Pyrolysis, combustionPolybrominated Dibenzofurans (PBDFs) researchgate.netresearchgate.net

This compound can be present as an impurity in commercial BFR formulations. nih.gov During the manufacturing process of BFRs like PBDEs, PBDFs can be unintentionally synthesized and contaminate the final product. researchgate.netnih.gov Consequently, when these commercial BFR mixtures are used in the production of flame-retarded materials, the PBDF impurities are incorporated as well. nih.gov PBDFs are major contaminants of PBDEs, with the specific congener profile depending on the degree of bromination of the commercial mixture. nih.gov Studies have indicated that chemical impurities in commercial pentabromodiphenyl ether (PeBDE) products are responsible for observed toxic effects. uu.nl

Beyond being impurities in BFRs, PBDFs can also be generated as byproducts during the synthesis of other brominated chemicals. The manufacturing processes for certain pesticides, dyes, and other halogenated organic compounds can create conditions suitable for the formation of PBDFs if brominated precursors are present. researchgate.net The U.S. Environmental Protection Agency (EPA) has identified numerous precursor chemicals that, under certain reaction conditions, can lead to the formation of polyhalogenated dioxins and furans during chemical manufacturing. epa.gov This highlights the potential for PBDF formation across a range of industrial chemical syntheses. epa.gov

Pyrolysis and Incomplete Combustion Processes

Primary Release Points and Industrial Emissions

The primary release points for this compound into the environment are directly linked to its formation pathways.

Key emission sources include:

Waste Incineration Facilities: Emissions from municipal and hazardous waste incinerators are a significant source. nih.govnih.gov Flue gases and fly ash from these facilities can contain PBDFs, which are then released into the atmosphere and surrounding environment. nih.gov

Industrial Facilities: Manufacturing plants that produce or use BFRs and other brominated chemicals can release PBDFs through wastewater discharges, air emissions, or disposal of contaminated waste products. service.gov.uk This includes facilities involved in polymer processing and textile backcoating applications. service.gov.uk

Recycling and E-Waste Processing: The thermal processes used in recycling electronic waste (e-waste), which is rich in BFRs, can be a major source of PBDF emissions.

Accidental Fires: Uncontrolled burning of residential and commercial buildings, vehicles, and waste dumps containing flame-retarded materials leads to the diffuse and uncontrolled release of PBDFs. researchgate.net

Landfills: Leaching from landfills containing discarded products with BFRs can be a source of environmental contamination, although the low water solubility of these compounds may limit this pathway. service.gov.uk

E-waste Recycling Facilities

Electronic waste (e-waste) represents a significant reservoir of BFRs, particularly PBDEs, which were historically incorporated into plastics used in electronic casings and circuit boards. nih.gov Consequently, e-waste recycling facilities have been identified as major sources of PBDD/F emissions into the environment.

During recycling operations, processes such as shredding, dismantling, and the thermal treatment of e-waste can create conditions conducive to the formation of PBDD/Fs. Studies have documented the presence of these compounds in various environmental media at and around e-waste recycling sites. For example, high concentrations of total PBDD/Fs have been found in soil and workshop-floor dust from e-waste recycling facilities. In a study of a large-scale e-waste recycling facility in Eastern China, total PBDD/F concentrations were found to range from 716 to 800,000 picograms per gram (pg/g) dry weight in soil and were as high as 89,600 pg/g in workshop-floor dust. nih.gov While specific data for this compound is often not reported individually, the presence of various PBDD/F congeners points to e-waste recycling as a key anthropogenic source.

Manufacturing Sites and Industrial Discharges

The manufacturing of products containing BFRs, as well as other industrial processes, can also lead to the formation and release of PBDD/Fs. Industrial discharges from chemical manufacturing plants are a potential source of these contaminants in the environment.

Research has shown that soils from chemical-industrial complexes can contain PBDD/Fs, although typically at lower concentrations than those found at e-waste recycling sites. For instance, soil from a chemical-industrial complex in Eastern China, which included a coke-oven plant, a coal-fired power plant, and a chlor-alkali plant, had total PBDD/F concentrations ranging from non-detect to 427 pg/g dry weight. nih.gov The incineration of industrial and municipal waste is another significant thermal process that can generate and release PBDD/Fs.

Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) receive influent from a variety of domestic and industrial sources, which can contain trace amounts of BFRs and their degradation products. While WWTPs are designed to remove contaminants, some persistent organic pollutants, including PBDD/Fs, may not be completely eliminated and can be found in the final effluent and sewage sludge.

A national survey of sewage sludge in the United States detected several PBDD/F congeners, indicating their presence in the wastewater stream. Although specific data for this compound was not provided, the study did report concentrations for closely related isomers, 1,2,3,7,8-Pentabromodibenzofuran (B18238) (1,2,3,7,8-PeBDF) and 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF). The concentrations of these compounds in biosolids highlight the role of WWTPs as a pathway for the distribution of these contaminants into the environment, particularly when sewage sludge is used as a soil amendment.

Table 1: Concentrations of Selected Pentabromodibenzofuran Congeners in U.S. Biosolids

CompoundAverage Concentration (ng/kg dw)Concentration Range (ng/kg dw)Detection Frequency (%)
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)2710 - 4540
2,3,4,7,8-Pentabromodibenzofuran (PeBDF)606 - 200100

Data from a 2001 U.S. EPA National Sewage Sludge Survey. dw = dry weight.

Environmental Occurrence and Distribution of 1,2,4,7,8 Pentabromo Dibenzofuran

Occurrence in Abiotic Environmental Compartments

The distribution of 1,2,4,7,8-PeBDF in the non-living environment is a result of atmospheric deposition and partitioning between air, water, soil, and sediment.

Atmospheric Matrices (Air and Indoor Dust)

Polybrominated dibenzofurans, including pentabromo-congeners, are found in both outdoor and indoor air, typically bound to particulate matter. epa.gov Their presence in the atmosphere allows for long-range transport from emission sources. epa.gov Indoor environments often exhibit higher concentrations of these compounds compared to outdoor air, largely due to the degradation of consumer products containing brominated flame retardants, such as electronics and furniture foam.

House dust acts as a significant reservoir for these contaminants. While specific congener profiles can vary, studies of indoor dust have identified various PBDFs. For instance, research on dust from gymnasiums identified 1,2,3,7,8-PeBDF, a closely related isomer to 1,2,4,7,8-PeBDF. The total concentration of PBDFs in indoor dust in that study was measured at 37.8 ± 13.7 pg WHO2005-TEQ g⁻¹. Polybrominated diphenyl ethers (PBDEs), which are known precursors to PBDFs, are frequently detected in house dust, with congeners like BDE-47 and BDE-99 found in all dust samples in one study. nih.gov The thermal degradation of these precursors can lead to the formation of PBDFs.

Table 1: Concentration of Related Polybrominated Dibenzofurans (PBDFs) in Atmospheric Matrices

MatrixCompound GroupReported ConcentrationLocation/Study
Indoor DustTotal PBDD/Fs37.8 ± 13.7 pg WHO2005-TEQ g⁻¹Gymnasiums
Indoor Air (PM2.5)Total PBDD/Fs0.00650 ± 0.00340 pg WHO2005-TEQ m⁻³Gymnasiums
Outdoor Air (PM2.5)Total PBDD/Fs0.00469 ± 0.00101 pg WHO2005-TEQ m⁻³Gymnasiums

Aquatic Ecosystems (Water, Sediment, and Sludge)

Due to their low water solubility and high affinity for organic matter, PBDFs including 1,2,4,7,8-PeBDF are predominantly found in sediment and sludge rather than in the water column. nih.gov Sediments in industrialized coastal areas and near urban centers often show elevated concentrations of these persistent organic pollutants. nih.govmdpi.com Studies on the chlorinated analogs (PCDD/Fs) show that congener profiles in water and sediment are often similar, suggesting equilibrium between these compartments. nih.gov However, the actual concentrations in water are typically very low.

Sediments act as a long-term sink for these compounds. usgs.gov Research in the Willamette Basin, Oregon, found that polychlorinated dibenzofurans were ubiquitous in bed sediment, with profiles showing a dominance of more highly chlorinated congeners in areas with increased human and industrial activity. usgs.gov Total concentrations of PCDD/Fs in sediment from the Port of Gdansk ranged from 281 to 358.5 pg g⁻¹ dry weight. mdpi.com Sewage sludge from wastewater treatment plants can also contain significant levels of PBDFs, which can be reintroduced to the environment if the sludge is used as agricultural fertilizer.

Terrestrial Systems (Soil)

The primary pathway for the contamination of soil with 1,2,4,7,8-PeBDF is through atmospheric deposition. Industrial emissions and incineration processes can release PBDFs into the air, which are then deposited onto soil and vegetation. The application of contaminated sewage sludge can also be a direct source of these compounds to terrestrial environments. Like in aquatic sediments, the strong adsorption of PBDFs to soil organic matter leads to their persistence and low mobility in the soil column.

Detection in Biotic Matrices and Bioindicators

The lipophilic (fat-loving) nature of 1,2,4,7,8-PeBDF leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. Concentrations of the compound can increase at successively higher levels in the food chain, a phenomenon called biomagnification.

Aquatic Biota (Fish and Benthic Organisms)

PBDFs are readily absorbed by aquatic organisms from contaminated water, sediment, and food sources. epa.gov Benthic, or bottom-dwelling, organisms are particularly susceptible to exposure through direct contact with contaminated sediments. Fish accumulate these compounds from their diet and through gill uptake from the water.

Research on related chlorinated compounds in the Willamette Basin revealed that fish tissue was enriched in less chlorinated congeners and those with substitutions in the 2, 3, 7, and 8 positions compared to the sediment from the same sites. usgs.gov This indicates that certain congeners are more bioavailable or are metabolized differently. Studies have shown that the distribution of these compounds in fish is complex, with lipid content being a significant factor influencing the accumulation of congeners with a lower degree of halogenation. nih.gov

Terrestrial Wildlife (e.g., Avian Species)

Birds, especially those at the top of aquatic food webs, can accumulate significant levels of PBDFs. Piscivorous (fish-eating) birds are exposed through the consumption of contaminated fish, leading to biomagnification. Bird eggs are often used as a bioindicator for environmental contamination with persistent organic pollutants because they reflect the contaminant burden of the female bird.

While data specifically for the 1,2,4,7,8-PeBDF isomer is limited, studies have detected related compounds in avian species. For example, the congener group 1,2,3/4,7,8-PeBDF has been identified in poultry eggs, indicating that these compounds can be transferred from contaminated feed to food products.

Mechanisms and Evidence of Long-Range Environmental Transport of 1,2,4,7,8-Pentabromo-dibenzofuran

The long-range environmental transport of persistent organic pollutants (POPs) like this compound is a complex process governed by a combination of the chemical's intrinsic properties and various environmental factors. This section details the mechanisms by which this compound can travel far from its sources and presents the available evidence of its distribution to remote locations.

The primary mechanism for the long-range transport of semi-volatile organic compounds such as this compound is atmospheric transport. This process involves a cycle of volatilization into the atmosphere, transport with air currents, and subsequent deposition to terrestrial and aquatic surfaces. Due to their persistence against degradation, these compounds can undergo multiple cycles of deposition and re-volatilization, a phenomenon often referred to as the "grasshopper effect," allowing them to travel vast distances.

The potential for a chemical to undergo long-range atmospheric transport is influenced by its physicochemical properties. For this compound, key properties are summarized in the table below. A high octanol-air partition coefficient (KOA) and octanol-water partition coefficient (KOW) indicate a tendency to partition into organic matter and lipids, while a moderate Henry's Law Constant suggests it can volatilize from water bodies into the atmosphere.

Physicochemical Properties of this compound Influencing Long-Range Transport

PropertyValueImplication for Long-Range Transport
Molecular Formula C₁₂H₃Br₅OHigh molecular weight can influence partitioning behavior.
Molecular Weight 562.67 g/mol Affects volatility and atmospheric residence time.
Log Kow (Octanol-Water Partition Coefficient) 7.398 (Predicted)High value indicates a strong tendency to adsorb to soil, sediments, and bioaccumulate in organisms.
Log Koa (Octanol-Air Partition Coefficient) > 11.4 (for similar PBDEs)High value suggests partitioning to atmospheric particles, which can be transported long distances.
Water Solubility Very Low (Predicted Log₁₀S = -14.63 mol/L)Limited transport in the aqueous phase, but enhances partitioning to atmospheric particles and sediment.
Vapor Pressure LowLow volatility, but still allows for entry into the atmosphere, especially at warmer temperatures.
Atmospheric Half-Life Estimated to be on the order of days to weeks for similar compoundsSufficiently long to allow for transport across continents and oceans.

Evidence for the long-range transport of the broader group of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is well-documented. Studies have detected these compounds in remote environments such as the Arctic, far from any known industrial sources. For instance, PBDD/Fs have been identified in air samples from remote stations in northern Finland and in the atmosphere over the ocean near Taiwan, with authors concluding that these pollutants could easily reach remote ocean sites via atmospheric transport. Furthermore, the detection of PBDD/Fs in Arctic biota, including polar bears and pilot whales, provides strong evidence of their long-range transport and subsequent bioaccumulation in remote food webs.

While direct monitoring data specifically for this compound in these remote regions are scarce in publicly available scientific literature, its inclusion in the PBDD/F chemical class and its physicochemical properties strongly suggest its potential for long-range environmental transport alongside other congeners. Modeling studies that assess the long-range transport potential of persistent organic pollutants consistently show that compounds with similar properties are likely to be transported globally. The combination of atmospheric modeling and the detection of related compounds in remote samples provides compelling, albeit indirect, evidence for the presence of this compound in environments far from its points of release.

Molecular Mechanisms of Action and Toxicological Equivalence for 1,2,4,7,8 Pentabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The toxicity of 1,2,4,7,8-Pentabromo-dibenzofuran, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov This interaction initiates a cascade of molecular events that can lead to a wide range of biological and toxic effects. nih.gov

Ligand-Receptor Interactions and Downstream Signal Transduction

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. nih.gov Upon binding of a ligand such as this compound, the receptor undergoes a conformational change. This change facilitates the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. researchgate.net

Once in the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). researchgate.net This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. researchgate.net This binding initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). nih.govspandidos-publications.com The induction of these enzymes is a hallmark of AhR activation. nih.gov

Dioxin-like Potency and Relative Potency Factors (REPs)

The concept of "dioxin-like potency" is used to compare the toxicity of various compounds to that of the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tandfonline.com This is quantified using Relative Potency Factors (REPs), which are derived from in vivo and in vitro studies. tandfonline.com

Derivation and Application of REPs in Aquatic and Mammalian Models

REPs are determined by comparing the dose of a compound required to produce a specific biological or toxic effect to the dose of TCDD needed to produce the same effect. These factors are crucial for assessing the risk of complex mixtures of dioxin-like compounds found in the environment. oup.com

In aquatic models, such as the rainbow trout early life stage mortality bioassay, fish-specific REPs have been calculated. nih.govpops.int These studies have shown that polybrominated dibenzo-p-dioxins and dibenzofurans can exhibit potencies that are comparable to or even greater than their chlorinated counterparts. nih.gov For instance, in this assay, polybrominated compounds have demonstrated signs of toxicity identical to those caused by TCDD, including yolk sac edema and craniofacial malformations. nih.gov

Mammalian models also form a basis for REP derivation. Studies on rodents have indicated that the toxic effects of 2,3,7,8-substituted brominated congeners are in the same dose range as their chlorinated analogues, suggesting comparable potencies. nih.gov

Comparative Analysis with Chlorinated Congeners and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Scientific consensus suggests that the structure-activity relationships for 2,3,7,8-substituted polybrominated dibenzofurans (PBDFs) are similar to those of their chlorinated analogues (PCDFs). nih.gov Limited data from mammalian systems indicate that the REPs for PBDFs closely follow those of the corresponding PCDFs, generally within one order of magnitude. nih.gov For example, 2,3,7,8-TBDF was found to be 9-fold more potent than 2,3,7,8-TCDF in a rainbow trout early life stage mortality assay. nih.gov

The table below presents a comparative overview of Relative Potency Factors for select polybrominated and polychlorinated dibenzofurans relative to TCDD.

CompoundModel SystemEndpointRelative Potency (REP)
2,3,7,8-Tetrabromodibenzofuran (TBDF)Rainbow Trout Early Life StageMortality9-fold more potent than 2,3,7,8-TCDF
Polybrominated Dibenzofurans (general)Mammalian SystemsVarious dioxin-like effectsWithin one order of magnitude of chlorinated analogues

Toxic Equivalency Factor (TEF) Concept for Polybrominated Dibenzofurans

The Toxic Equivalency Factor (TEF) concept is a tool used for the risk assessment of mixtures of dioxin-like compounds. epa.govornl.gov It assigns a specific TEF value to individual congeners, representing their potency relative to TCDD, which has a TEF of 1.0. epa.govornl.gov

Inclusion of PBDFs in the WHO-UNEP TEF Scheme

In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation evaluated the inclusion of brominated analogues of dioxin-like compounds into the WHO TEF scheme. nih.gov The panel concluded that due to the limited but consistent data showing similar potencies between brominated and chlorinated congeners, it was appropriate to assign interim TEF values to the 2,3,7,8-substituted PBDDs and PBDFs. nih.gov

For human risk assessment, it is recommended to use the same TEF values for the brominated congeners as for their chlorinated counterparts. nih.gov This decision was based on the understanding that the molecular mechanisms of toxicity are the same and the available in vivo and in vitro data support comparable potencies. nih.gov

The following table summarizes the WHO-TEF values for relevant pentachlorinated and pentabrominated dibenzofurans.

CompoundWHO-TEF (2005)
2,3,4,7,8-Pentachlorodibenzofuran0.3
This compound 0.3 (Interim)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1

This interim inclusion of PBDFs into the TEF scheme underscores the scientific consensus on their dioxin-like properties and the need to consider them in human health risk assessments. nih.gov

Scientific Basis and Limitations of Current TEF Values for PBDFs

The framework for assessing the risk of dioxin-like compounds, including this compound (1,2,4,7,8-PBDF), is built upon the Toxic Equivalency Factor (TEF) concept. bundesumweltministerium.dewikipedia.orgca.gov This approach allows for the toxicological risk of complex mixtures of these compounds to be expressed as a single value, the Toxic Equivalence (TEQ). wikipedia.orgnih.gov The TEF methodology is predicated on a specific molecular mechanism of action and a set of core scientific assumptions, which also form the basis of its limitations. epa.govresearchgate.netnih.gov

Scientific Basis of the Toxic Equivalency Factor (TEF) Concept

The scientific rationale for the TEF system is grounded in the understanding that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and dioxin-like compounds elicit a wide range of biological and toxic effects through a common molecular pathway. epa.govornl.gov

Aryl hydrocarbon Receptor (AhR) Mechanism: The toxicity of these compounds is primarily mediated through their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells in most vertebrates. ornl.govnih.govwhoi.eduwikipedia.org Upon binding, the ligand-AhR complex translocates into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) protein. nih.govwikipedia.orgyoutube.com This newly formed heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of adjacent genes, most notably those for xenobiotic-metabolizing enzymes like cytochrome P4501A1 (CYP1A1). nih.gov This cascade of gene expression changes is believed to be the initiating step for the toxic effects associated with these compounds. ornl.gov

Relative Effect Potency (REP): The TEF for a specific compound is an estimate of its toxic potency relative to TCDD, which is the most potent congener and is assigned a reference TEF of 1.0. bundesumweltministerium.deepa.gov These TEFs are established by the World Health Organization (WHO) through expert consultations that evaluate a comprehensive database of individual Relative Effect Potency (REP) values. nih.govnih.govwho.int REPs are derived from numerous in vivo and in vitro studies that compare the potency of a congener to TCDD for a specific toxic or biological endpoint. ornl.govnih.gov

Application to Polybrominated Dibenzofurans (PBDFs): While the TEF system was initially developed for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), it has been extended to include other structurally similar compounds like polybrominated congeners. nih.govnih.gov A 2011 joint WHO and United Nations Environment Programme (UNEP) expert panel concluded that PBDDs and PBDFs can significantly contribute to total TEQs in human background exposure. nih.govacs.org Due to a limited toxicological database for the brominated compounds, the panel recommended the interim use of the same TEF values for brominated congeners as their structurally analogous chlorinated counterparts. nih.gov This recommendation is supported by evidence suggesting that the REPs for PBDDs and PBDFs in mammalian systems are generally within an order of magnitude of their chlorinated analogues. nih.gov

Additivity Assumption: A fundamental principle of the TEF concept is the assumption of dose additivity. wikipedia.orgoup.com This means that the total dioxin-like toxicity of a mixture can be calculated by multiplying the concentration of each congener by its TEF and summing the results to yield the total TEQ. nih.gov

The established TEF values for the relevant 2,3,7,8-substituted chlorinated dibenzofurans, which serve as the basis for their brominated analogues, are presented below.

CompoundWHO-2005 TEF Value
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.03 nih.govoup.com
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3 nih.govoup.com
Hexachlorodibenzofurans (HxCDFs) with 2,3,7,8-substitution0.1
Heptachlorodibenzofurans (HpCDFs) with 2,3,7,8-substitution0.01
Octachlorodibenzofuran (OCDF)0.0003 nih.govoup.com

Limitations of Current TEF Values for PBDFs

Despite its utility in risk assessment, the TEF approach has several recognized limitations, which are particularly pronounced for PBDFs like this compound.

Lack of Congener-Specific Data: The most significant limitation is the scarcity of toxicological data for individual brominated congeners compared to their chlorinated counterparts. nih.gov This data gap necessitates the use of TEFs from chlorinated analogues as an interim measure, which may not accurately reflect the true potency of the brominated compound. nih.gov

Absence of TEF for non-2,3,7,8-Substituted Congeners: The TEF framework is specifically designed for congeners with substitutions in the 2, 3, 7, and 8 positions, as this lateral substitution pattern is associated with high-affinity AhR binding and dioxin-like toxicity. Congeners such as 1,2,4,7,8-PBDF lack this specific pattern. Consequently, there is no direct chlorinated analogue with an assigned WHO-TEF value, creating a significant gap and uncertainty in assessing its potential dioxin-like risk under the current system.

Interspecies Variation: There can be substantial differences in species responsiveness to dioxin-like compounds. researchgate.netnih.gov TEFs derived primarily from mammalian studies may not be applicable to other taxa, such as fish or birds, which can exhibit orders of magnitude differences in sensitivity to certain congeners. researchgate.netnih.gov

Endpoint-Specific Potency: REP values, the building blocks of TEFs, can vary depending on the biological or toxicological endpoint being measured (e.g., enzyme induction, immunotoxicity, developmental effects, or cancer). nih.govnih.gov A single TEF value is an integrated estimate that may not perfectly represent the relative potency for every possible adverse outcome.

Inherent Uncertainty: TEF values are scientific consensus estimates and are acknowledged to have an inherent uncertainty of approximately one order of magnitude. wikipedia.org To address this, the WHO has moved from using expert judgment and rounding to employing Bayesian statistical models to derive "Best-Estimate" TEFs with more clearly defined uncertainty estimates. nih.govwho.int

A summary of these limitations is provided in the table below.

LimitationDescription for PBDFs
Limited DatabaseScarcity of toxicological data for individual PBDF congeners leads to reliance on values from chlorinated analogues. nih.gov
Substitution PatternThe TEF system does not include values for non-2,3,7,8-substituted congeners like 1,2,4,7,8-PBDF.
Species DifferencesPotency can vary significantly between mammals, fish, and birds, making a single TEF value a source of uncertainty. researchgate.netnih.gov
Non-AdditivityThe assumption of simple additivity may not account for potential synergistic or antagonistic interactions in complex mixtures. researchgate.netnih.gov
Endpoint VariabilityA single TEF value represents an average potency and may not reflect relative potency for all possible toxic effects. nih.govnih.gov
Estimation UncertaintyTEFs are estimates with an inherent uncertainty of roughly an order of magnitude. wikipedia.org

Advanced Analytical Methodologies for 1,2,4,7,8 Pentabromo Dibenzofuran in Environmental and Biological Matrices

Sophisticated Extraction and Sample Preparation Techniques

The primary objective of sample preparation is to extract 1,2,4,7,8-PeBDF from the sample matrix and remove interfering compounds to a level that allows for accurate and sensitive analysis. Given the lipophilic nature of this compound, it is typically found in fatty tissues in biological samples and associated with organic matter in environmental matrices. researchgate.net The complexity of these matrices necessitates multi-step cleanup procedures. nih.gov

Commonly employed extraction techniques include accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), and ultrasonic extraction. researchgate.netnih.gov Following extraction, a rigorous cleanup process is essential. This often involves multi-sorbent liquid chromatography systems that may utilize materials such as silica (B1680970), alumina, and carbon. researchgate.net For matrices with high organic content, such as soil or sediment, a preliminary treatment with concentrated sulfuric acid may be used to eliminate a significant portion of the organic interferences. nih.gov

Table 1: Overview of Extraction and Cleanup Techniques for Halogenated Dibenzofurans
TechniqueMatrix TypePrincipleReference
Extraction
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)Solid/Semi-solid (e.g., soil, tissue, food)Uses elevated temperatures and pressures to increase extraction efficiency with reduced solvent volume and time. researchgate.net
Ultrasonic ExtractionSolid (e.g., soil)Employs high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration for extraction. nih.gov
Cleanup
Multi-column Chromatography (e.g., Power-Prep™ System)Various ExtractsAutomated system using sequential columns of acidic/basic/neutral silica, alumina, and carbon to separate analytes from interferences. researchgate.net
Sulfuric Acid TreatmentHigh-organic content matrices (e.g., soil, fat)Destroys lipids and other oxidizable organic matter, leaving the acid-stable analyte intact. nih.gov
Multilayer Silica Gel ColumnVarious ExtractsA packed column with layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate (B79036) to remove different classes of interfering compounds. nih.gov
Florisil ChromatographyVarious ExtractsA magnesium silicate (B1173343) adsorbent used to separate the target compounds from other chlorinated/brominated compounds like PCBs. nih.gov

High-Resolution Gas Chromatography (HRGC) for Congener Separation

Due to the existence of numerous PBDF congeners with varying degrees of toxicity, the chromatographic separation of individual isomers is of paramount importance. nih.gov High-resolution gas chromatography (HRGC) is the established standard for this purpose, utilizing long capillary columns with specific stationary phases to achieve the necessary separation. researchgate.net

The choice of the capillary column is critical for resolving 1,2,4,7,8-PeBDF from other pentabrominated isomers and co-extracted compounds. Often, the analysis requires confirmation on a second HRGC column with a different stationary phase to ensure isomer specificity. ca.gov For extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power by coupling two different columns, providing a much higher peak capacity than single-column systems. nih.gov

Table 2: Common HRGC Capillary Columns for Halogenated Aromatic Compound Analysis
Column Stationary PhasePolarityTypical ApplicationReference
5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5, RTX-5)Non-polarGeneral-purpose separation of PBDD/Fs and related compounds. Often used as a primary column. ca.govnist.gov
Mid-polarity Phenyl Polysiloxane (e.g., DB-XLB)Mid-polarityOptimized for separating persistent organic pollutants, including dioxin-like compounds. nih.gov
High-polarity Cyanopropyl Polysiloxane (e.g., SP-2331)High-polarityUsed as a confirmation column to resolve isomers that co-elute on non-polar columns. ca.gov
Liquid Crystal Stationary Phase (e.g., LC-50)Shape-selectiveProvides unique selectivity based on molecular shape, effective for separating planar molecules like dibenzofurans. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification

High-resolution mass spectrometry (HRMS) is the definitive technique for the detection and quantification of 1,2,4,7,8-PeBDF, primarily due to its high sensitivity and specificity. researchgate.net When coupled with HRGC, the HRGC-HRMS system can detect the compound at parts-per-quadrillion (ppq) levels. nih.gov HRMS instruments can distinguish the exact mass of the target analyte from other ions with very similar mass-to-charge ratios, which is crucial for minimizing interference in complex matrices. azolifesciences.com This capability allows for the calculation of the elemental composition of an ion, confirming the identity of the detected compound. researchgate.net

Table 3: Advantages of HRMS for 1,2,4,7,8-PeBDF Analysis
FeatureAdvantageReference
High Resolving Power Ability to separate ions with very similar mass-to-charge ratios, providing high specificity and reducing matrix interferences. azolifesciences.com
Accurate Mass Measurement Allows for the determination of the elemental composition of the analyte, providing unambiguous identification. researchgate.net
High Sensitivity Enables the detection and quantification of analytes at ultra-trace levels (pg to fg range). nih.govazolifesciences.com
Full-Scan Capability Allows for non-targeted screening, which is useful for identifying unknown degradation or metabolic products. researchgate.net

The most reliable method for the quantification of 1,2,4,7,8-PeBDF is the isotope dilution method using HRGC-HRMS. ca.gov This strategy involves adding a known quantity of a stable isotope-labeled analogue of the target compound (e.g., ¹³C₁₂-1,2,4,7,8-PeBDF) to the sample prior to extraction and cleanup. This internal standard behaves chemically and physically almost identically to the native compound and experiences the same losses during the analytical procedure. ca.gov By measuring the ratio of the response of the native (unlabeled) congener to the labeled internal standard, an accurate quantification can be achieved that corrects for variations in extraction efficiency and instrumental response. epa.gov

1,2,4,7,8-PeBDF can be subject to degradation in the environment and metabolism in biological systems. It can be formed as a thermal degradation product of polybrominated diphenyl ether (PBDE) flame retardants. pops.int In biological systems, metabolic processes can transform the parent compound into more polar metabolites. Studies on related PBDFs in mice have shown that monohydroxylated products are common metabolites formed in the liver. nih.govresearchgate.net The identification of these unknown transformation products relies heavily on HRMS, which can determine their exact mass and provide clues to their elemental composition and structure. researchgate.net This information is critical for understanding the fate and potential toxicity of the parent compound.

Table 4: Potential Transformation Pathways for 1,2,4,7,8-PeBDF
Transformation PathwayDescriptionPotential ProductsAnalytical Approach
Metabolism (Biological) Enzymatic reactions, typically oxidation, in organisms like mammals.Hydroxylated pentabromo-dibenzofurans (OH-PeBDFs). nih.govresearchgate.netHRGC-HRMS after derivatization; LC-HRMS.
Environmental Degradation Abiotic (e.g., photolytic) or biotic (e.g., microbial) processes in the environment.Lower brominated dibenzofurans (debromination), ring-cleavage products. nih.govHRGC-HRMS in full-scan mode for non-targeted screening.
Thermal Degradation (Formation) Formed as a byproduct during the high-temperature degradation of BFRs.Mixture of PBDD/F congeners. pops.intHRGC-HRMS for congener-specific analysis.

Challenges in Analytical Standard Availability and Method Validation

A significant hurdle in the analysis of 1,2,4,7,8-PeBDF is the availability of high-purity analytical standards, including the native compound and its corresponding stable isotope-labeled analogue. dspsystems.eu While standards for the most toxic, 2,3,7,8-substituted congeners are generally available, obtaining standards for all 135 possible PBDF congeners can be difficult and costly. dspsystems.eunih.gov The synthesis and purification of these standards is a specialized and complex task. nih.gov

Method validation is another critical challenge. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This involves evaluating parameters such as selectivity, accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A major difficulty in validating methods for 1,2,4,7,8-PeBDF is the scarcity of certified reference materials (CRMs) for various environmental and biological matrices. researchgate.net CRMs are essential for assessing the trueness and accuracy of a method. In their absence, laboratories must rely on spike-recovery experiments and participation in interlaboratory comparison studies to validate their methods and ensure the quality of their data. dspsystems.euresearchgate.net

Chemical Synthesis and Derivatization Studies of Dibenzofuran Isomers

Established Laboratory Synthesis Pathways for the Dibenzofuran (B1670420) Core Structure

The formation of the central dibenzofuran ring system is a critical step in the synthesis of its halogenated derivatives. Two of the most powerful and widely employed methods are palladium-catalyzed cyclization reactions and Ullmann coupling protocols.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile routes to a wide array of heterocyclic compounds, including dibenzofurans. Current time information in Bangalore, IN.beilstein-journals.org These methods often proceed under milder conditions than traditional techniques and exhibit broad functional group tolerance. rsc.orgmdpi.com

A common strategy involves the intramolecular C-H activation and C-O bond formation. rsc.orgwikipedia.orgorganic-chemistry.org For instance, a practical method has been developed for a phenol-directed C-H activation/C-O cyclization using a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. rsc.orgwikipedia.orgorganic-chemistry.org This approach is complementary to other methods for synthesizing substituted dibenzofurans. rsc.orgwikipedia.orgorganic-chemistry.org Another efficient route involves the cyclization of o-iododiaryl ethers, which can be synthesized in a one-pot reaction from phenols, catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. Current time information in Bangalore, IN.

Furthermore, a two-step palladium-catalyzed procedure involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been successfully employed for the synthesis of complex benzofuro-indole systems, demonstrating the power of palladium catalysis in constructing fused ring systems. beilstein-journals.org The development of novel ligands and catalytic systems continues to expand the scope and efficiency of these transformations. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Dibenzofuran Synthesis

Starting Materials Catalyst System Key Transformation Reference
Diaryl ethers with ortho-diazonium salts 3 mol% Palladium acetate Intramolecular cyclization Current time information in Bangalore, IN.
Phenols and aryl halides Pd(0)/Pd(II) with air as oxidant Phenol-directed C-H activation/C-O cyclization rsc.orgwikipedia.orgorganic-chemistry.org
o-Iododiaryl ethers Reusable Pd/C Ligand-free cyclization Current time information in Bangalore, IN.

The Ullmann reaction, a classic copper-catalyzed coupling method, provides a robust pathway for the formation of C-O and C-C bonds necessary for the dibenzofuran skeleton. organic-chemistry.org The traditional Ullmann condensation involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures to form a diaryl ether, which can then be cyclized. wikipedia.org More direct approaches involve an intramolecular Ullmann coupling of di-halogenated diaryl ethers. researchgate.net

While classic Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper, modern advancements have led to milder and more efficient protocols. wikipedia.orgorganic-chemistry.org The introduction of soluble copper catalysts with ligands like N,N-dimethylglycine has enabled these reactions to proceed at significantly lower temperatures (e.g., 90°C) and with catalytic amounts of copper. organic-chemistry.org These improved conditions expand the substrate scope and functional group tolerance of the Ullmann coupling. researchgate.net

A novel one-pot protocol for constructing dibenzofuran motifs combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling, showcasing the synergy between different catalytic systems. beilstein-journals.org

Table 2: Key Features of Ullmann Coupling Protocols for Dibenzofuran Synthesis

Protocol Type Catalyst Typical Conditions Key Bond Formed
Classic Intermolecular Copper powder or salts High temperature (>200°C), polar solvents C-O (diaryl ether formation)
Intramolecular Copper High temperature C-C (ring closure)
Ligand-Promoted Copper salts with ligands (e.g., N,N-dimethylglycine) Milder temperature (~90°C) C-O

Regioselective Bromination Strategies for Specific Pentabromo-dibenzofuran Isomers

Achieving the specific 1,2,4,7,8-pentabromo substitution pattern on the dibenzofuran core requires a highly controlled, regioselective bromination strategy. The directing effects of the oxygen atom in the dibenzofuran ring and any existing substituents play a crucial role in determining the position of incoming bromine atoms during electrophilic aromatic substitution. wku.edu

Direct bromination of unsubstituted dibenzofuran typically leads to a mixture of products, making the isolation of a single isomer like 1,2,4,7,8-Pentabromo-dibenzofuran challenging. Therefore, regioselective synthesis often relies on a multi-step approach. This can involve the use of starting materials that are already brominated in the desired positions before the formation of the dibenzofuran ring. For example, the Ullmann coupling of appropriately substituted bromophenols and bromoarenes can be a powerful strategy.

Alternatively, the use of protecting or directing groups can control the positions of bromination on a pre-formed dibenzofuran core. While specific documented methods for the synthesis of this compound are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that a stepwise bromination, potentially with the use of milder brominating agents to control the extent of reaction, would be necessary. wku.edu The inherent reactivity of the different positions on the dibenzofuran nucleus would need to be carefully considered to achieve the desired substitution pattern.

Synthesis of Labeled Compounds for Mechanistic and Toxicokinetic Investigations

The synthesis of isotopically labeled compounds, such as those containing ¹³C, is essential for a variety of scientific investigations, including mechanistic studies of chemical reactions and toxicokinetic analyses of environmental contaminants. The introduction of a stable isotope like ¹³C allows for the unambiguous tracking of a molecule and its metabolites in biological and environmental systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For a complex molecule like this compound, the synthesis of a labeled analogue would likely involve the use of a ¹³C-labeled starting material early in the synthetic sequence. For example, a ¹³C-labeled phenol or benzene (B151609) derivative could be incorporated into the dibenzofuran core through the palladium-catalyzed or Ullmann coupling reactions described previously. nih.govsioc-journal.cn

The synthesis of labeled phosphoramidites for incorporation into DNA and the palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts are examples of the sophisticated chemical strategies employed to create isotopically labeled molecules for research purposes. nih.govnih.gov While a specific synthetic route for ¹³C-labeled this compound is not readily found, the general principles of isotopic labeling are well-established and could be applied to its synthesis to support crucial research into its environmental fate and biological effects.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Palladium acetate
o-Iododiaryl ether
2,3-Dibromobenzofuran
2-bromophenylboronic acid
N,N-dimethylglycine
¹³C
Phosphoramidites

Computational Modeling and Quantitative Structure Activity Relationships Sar/qsar

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biological Interactions

QSAR models are mathematical relationships that link the chemical structure and properties of a compound to its biological or environmental activity. nih.govnih.gov For PBDFs, these models are crucial for predicting their environmental behavior and potential for toxic interactions. Studies have successfully established QSAR models to understand the formation of PBDFs from the photolysis of polybrominated diphenyl ethers (PBDEs), highlighting the environmental risk these compounds pose. nih.govacs.org

The primary biological interaction of concern for 1,2,4,7,8-PeBDF is its activity as a "dioxin-like" compound, which is mediated through binding to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net QSAR models for dioxin-like compounds, including PBDFs, use calculated molecular properties (descriptors) to predict their AhR binding affinity and subsequent toxicity. acs.orgnih.gov For instance, the toxicity of various PBDF congeners has been evaluated in aquatic organisms, and relative potency factors have been determined, which can be correlated with structural descriptors. researchgate.net These models indicate that PBDFs, including pentabrominated congeners, contribute significantly to the total dioxin toxicity equivalents (TEQ) found in environmental and biological samples. nih.gov

Application of Molecular Descriptors for Predictive Modeling

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its size, shape, and electronic characteristics. researchgate.netchemintelligence.com In the context of 1,2,4,7,8-PeBDF, these descriptors are the foundation of QSAR models used to predict its behavior without the need for direct experimental measurement. nih.gov Both two-dimensional (2D) descriptors, which describe topology, and three-dimensional (3D) descriptors, which relate to the spatial arrangement of atoms, are employed. chemintelligence.com

Descriptor TypeDescriptionRelevance to 1,2,4,7,8-PeBDF
Topological Describes the connectivity of atoms in the molecule.Used in basic models to correlate general structure with activity.
Physicochemical Represents physical properties like lipophilicity (Kow).Predicts environmental partitioning and bioaccumulation potential. wikipedia.org
Quantum Chemical Derived from quantum mechanics, describes electronic properties like orbital energies and partial charges.Crucial for modeling specific molecular interactions, such as binding to the AhR. nih.govacs.org

The n-octanol-water partition coefficient (Kow) is a critical physicochemical descriptor that measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. wikipedia.orgusf.edu A high log Kow value indicates that a compound is hydrophobic and likely to bioaccumulate in organisms. wikipedia.org For POPs like 1,2,4,7,8-PeBDF, Kow is a key parameter in models predicting environmental distribution and bioaccumulation. wikipedia.orggovinfo.gov

These descriptors provide insight into how the PBDF molecule fits into the AhR binding pocket and the nature of the non-covalent interactions (like van der Waals forces and hydrogen bonds) that stabilize the complex. researchgate.net Studies on chlorinated dibenzofurans have shown that descriptors like chemical softness and electrophilicity can explain a significant amount of the variation in AhR binding affinities. acs.org For example, the distribution of partial charges across the furan (B31954) ring system and the bromine atoms influences how 1,2,4,7,8-PeBDF orients itself within the receptor's binding domain, which is known to have key amino acid residues like Gln381 that can form hydrogen bonds. researchgate.net These computational analyses are vital for understanding why certain congeners are more potent than others.

Virtual Screening Approaches for Identification of Dioxin-like Compounds

Virtual screening uses computational methods to search large chemical databases for molecules that are likely to possess a desired biological activity. In the context of environmental toxicology, this approach is used to identify compounds with the potential for dioxin-like toxicity by predicting their ability to bind to the AhR. researchgate.net Given the vast number of halogenated environmental contaminants, virtual screening is an efficient way to prioritize chemicals for further toxicological testing.

The basis for this screening is the established structure-activity relationship for dioxin-like compounds: they are typically planar, hydrophobic, and have halogen atoms at specific lateral positions (2,3,7,8). nih.gov Models are trained on known AhR ligands, like 2,3,7,8-TCDD, and then used to predict the activity of untested compounds like 1,2,4,7,8-PeBDF. The World Health Organization's Toxic Equivalency Factor (TEF) concept is a framework built on these principles, assigning a relative potency to each dioxin-like congener compared to TCDD. nih.govnih.gov Studies have confirmed that brominated congeners like PeBDFs are potent AhR agonists and contribute significantly to the total TEQ in environmental samples, justifying their inclusion in risk assessments. nih.govacs.org

CompoundRelative Potency (REP/TEF)Study Reference
2,3,7,8-TCDD 1.0By definition nih.gov
1,2,3,7,8-PeBDF 0.19 (in medaka eggs) researchgate.net
2,3,4,7,8-PeBDF 0.55 (in medaka eggs) researchgate.net
1,2,3,7,8-PeCDF 0.03 nih.gov
2,3,4,7,8-PeCDF 0.3 nih.gov

Note: The table shows data for closely related pentabrominated and pentachlorinated dibenzofuran (B1670420) congeners to illustrate the range of potencies among these dioxin-like compounds.

Predictive Modeling for Persistence and Bioaccumulation Potential of Transformation Products

1,2,4,7,8-PeBDF can be formed in the environment through the degradation of commercial brominated flame retardants like decabromodiphenyl ether (decaBDE). canada.ca Once formed, it may undergo further transformation, such as metabolic conversion in organisms. researchgate.net Predictive models are used to assess the persistence and bioaccumulation potential not only of the parent compound but also of its potential transformation products.

For example, kinetic studies in mice with the 1,2,3,7,8-PeBDF isomer showed that it can be metabolized to monohydroxylated products. researchgate.net The slow elimination of the parent compound suggests that the risk from exposure may be underestimated if based solely on the TEFs of less persistent chlorinated analogues. researchgate.net Furthermore, modeling conducted on the transformation products of decaBDE predicted that many of the resulting lower-brominated PBDEs and PBDFs could be highly bioaccumulative, with bioaccumulation factors (BAFs) exceeding regulatory thresholds. canada.ca These predictive models are essential for a comprehensive risk assessment, as they account for the entire life cycle of the contaminant and its potentially hazardous byproducts.

Development and Application of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological system. nih.govmdpi.com These models are constructed using compartments that represent real organs and tissues (e.g., liver, fat, blood), interconnected by blood flow. nih.gov By integrating chemical-specific data (like Kow and metabolic rates) with physiological parameters of the species of interest, PBPK models can predict the time-course of a chemical's concentration in various parts of the body. vietnamjournal.ru

For a compound like 1,2,4,7,8-PeBDF, a PBPK model could be developed to predict its distribution and persistence in the body following exposure. Data from toxicokinetic studies of related isomers, which show accumulation in the liver and slow elimination, provide key parameters for building and validating such models. researchgate.net PBPK models are invaluable for:

Interspecies extrapolation: Predicting human pharmacokinetics from animal data. vietnamjournal.ru

Dose-response assessment: Linking external exposure levels to internal tissue concentrations.

Risk assessment: Estimating body burden over time from chronic, low-level environmental exposure. mdpi.com

The development of PBPK models for 1,2,4,7,8-PeBDF and other PBDFs is a crucial step toward a more mechanistic and accurate assessment of the health risks they pose.

Regulatory Science and Scientific Basis for Environmental Risk Assessment of 1,2,4,7,8 Pentabromo Dibenzofuran

Scientific Principles Underlying Persistent Organic Pollutant (POP) Designation and Management

Persistent Organic Pollutants (POPs) are a class of carbon-based chemical substances that exhibit a unique combination of physical and chemical properties, leading to their identification as a significant threat to human health and the global environment. pops.int The scientific principles for designating a substance as a POP are centered on four key characteristics: persistence, bioaccumulation, potential for long-range environmental transport, and toxicity. pops.intwikipedia.orgsokolovskisenvironment.com

Persistence is the ability of a chemical to resist degradation from photolytic, biological, and chemical processes. pops.int This allows POPs to remain intact in the environment for extended periods, often for many years. pops.int The persistence of a compound is typically evaluated by its half-life in various environmental media, such as water, soil, and sediment. undp.org For instance, under the Stockholm Convention, a chemical is considered persistent if its half-life in water is greater than two months, in soil is greater than six months, or in sediment is greater than six months. undp.org

Bioaccumulation refers to the process by which POPs accumulate in living organisms. pops.int Due to their high lipid solubility (lipophilicity) and low water solubility, POPs are readily stored in the fatty tissues of organisms. wikipedia.orgpops.int This leads to an increase in their concentration as they move up the food chain, a phenomenon known as biomagnification. wikipedia.org As a result, top predators, including humans, can accumulate dangerously high levels of these compounds. pops.int

The potential for long-range environmental transport is another critical characteristic of POPs. wikipedia.org Many POPs are semi-volatile, which allows them to travel long distances through the atmosphere before being deposited in new locations. pops.int This global distribution means that POPs can be found in even the most remote regions, such as the Arctic, far from their original sources. pops.intenv.go.jp

Finally, toxicity encompasses the adverse effects that POPs can have on both humans and wildlife. pops.int These effects can be acute or chronic and may include cancer, damage to the central and peripheral nervous systems, reproductive disorders, and disruption of the immune and endocrine systems. pops.int

The management of POPs, as outlined in international agreements like the Stockholm Convention, is based on these scientific principles. The Convention aims to eliminate or restrict the production and use of designated POPs. wikipedia.orgsokolovskisenvironment.com Management strategies often involve developing inventories of existing stockpiles, ensuring their safe and environmentally sound management, and taking measures for the proper handling, collection, transport, storage, and disposal of POPs waste. sokolovskisenvironment.com The ultimate goal is to destroy or irreversibly transform the POP content so that it no longer exhibits the characteristics of a persistent organic pollutant. sokolovskisenvironment.com

Role of Scientific Research in Informing Regulatory Frameworks and Monitoring Programs

Scientific research is the cornerstone of effective regulatory frameworks and monitoring programs for substances like 1,2,4,7,8-pentabromo-dibenzofuran. Regulatory science, defined as research aimed at informing decision-making within a regulatory context, plays a pivotal role in keeping pace with advancements in biomedical and environmental science. nih.gov

Research provides the fundamental data required to assess the risks associated with chemical substances. For persistent organic pollutants (POPs), this includes studies on their persistence, bioaccumulation potential, long-range transport, and toxicity. nih.gov For example, research on the properties of polybrominated diphenyl ethers (PBDEs), a class of compounds to which brominated dibenzofurans are related, has shown that certain congeners are highly bioaccumulative and persistent, leading to their regulation under frameworks like the Canadian Environmental Protection Act (CEPA). canada.capic.int

Scientific investigations into the environmental fate and behavior of these compounds are crucial. For instance, research has demonstrated that PBDEs can undergo transformation in the environment, with some higher brominated forms debrominating to form more bioaccumulative and toxic lower brominated congeners. canada.ca Furthermore, pyrolysis or extreme heating of PBDEs can lead to the formation of brominated dibenzo-p-dioxins and dibenzofurans. canada.ca This type of scientific evidence is critical for developing comprehensive risk assessments and management strategies.

Monitoring programs are essential for tracking the levels and trends of POPs in the environment and in human populations. env.go.jp Scientific research informs the design and implementation of these programs by identifying key compounds to monitor, appropriate sample matrices (e.g., human milk, wildlife tissues, sediment), and analytical methods. env.go.jpnih.gov For example, breast milk monitoring programs have proven valuable in identifying emerging pollutants like PBDEs. nih.gov Data from these programs, such as the environmental monitoring of POPs in Japan, provide crucial information on year-to-year changes in concentration levels, which helps to evaluate the effectiveness of regulatory actions and identify new areas of concern. env.go.jp

The data generated from scientific research and monitoring are used to establish and refine regulatory limits and guidelines. For instance, the European Union has established a strategy to reduce human exposure to dioxins, furans, and PCBs based on scientific evidence of their health risks. fsai.ie This includes setting maximum levels for these contaminants in food and feed.

In essence, a continuous cycle of scientific research, risk assessment, regulation, and monitoring is necessary to effectively manage the risks posed by substances like this compound. This iterative process ensures that regulatory frameworks are based on the best available science and are adapted as new information becomes available.

Methodologies for Environmental Behavior Assessment in Regulatory Contexts

The environmental behavior of a chemical substance determines its fate and transport in the environment and, consequently, the potential for exposure to humans and ecosystems. pops.int In a regulatory context, a systematic assessment of environmental behavior is crucial for identifying potential risks and informing management decisions. This assessment typically involves a combination of modeling and experimental studies.

Key Parameters and Models:

Several key physical and chemical properties are used to predict the environmental behavior of a substance like this compound. These include:

Persistence: Assessed through its half-life in different environmental compartments (air, water, soil, sediment). undp.org

Bioaccumulation Potential: Often predicted using the octanol-water partitioning coefficient (Kow), which indicates a substance's tendency to partition into fatty tissues. researchgate.net The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are also key metrics. diva-portal.org

Mobility and Long-Range Transport Potential: Influenced by properties like vapor pressure and water solubility. diva-portal.org Models are used to predict how far a substance can travel in the atmosphere. pic.int

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the properties and behavior of a chemical based on its molecular structure. diva-portal.org These models are valuable for screening large numbers of chemicals and for providing estimates when experimental data are lacking. diva-portal.org

Weight of Evidence Approach:

Risk Quotient Analyses: These analyses compare estimated environmental concentrations with concentrations known to cause adverse effects. canada.ca

Persistence and Bioaccumulation Data: Measured and modeled data on the substance's persistence and ability to accumulate in organisms. pic.int

Chemical Transformation: The potential for the substance to transform into other, potentially more toxic, compounds in the environment. pic.int

Environmental Concentration Trends: Monitoring data that shows whether the levels of the substance in the environment are increasing, decreasing, or remaining stable. pic.int

For example, the ecological screening assessment of polybrominated diphenyl ethers (PBDEs) in Canada considered all these factors to conclude that certain PBDE congeners were persistent, bioaccumulative, and present a risk to wildlife. canada.capic.int

Pro-Environmental Behavior Research:

Understanding human behavior is also a component of environmental risk assessment, as it influences the release of pollutants into the environment. Research into pro-environmental behavior (PEB) investigates the factors that drive individuals to act in environmentally friendly ways, such as reducing consumption and participating in conservation efforts. mdpi.com This field of study can inform public awareness campaigns and policies aimed at reducing the environmental footprint of human activities.

Scientific Challenges in Cross-Species Extrapolation for Risk Characterization

A significant scientific challenge in the environmental risk assessment of chemicals like this compound is the extrapolation of toxicity data across different species. researchgate.net Toxicity studies are often conducted on a limited number of laboratory animal species, such as rodents, and the results must be extrapolated to predict potential effects in a wide range of wildlife species and humans.

Interspecies Differences in Toxicokinetics and Toxicodynamics:

Species can vary significantly in how they absorb, distribute, metabolize, and excrete a chemical (toxicokinetics). For instance, a study on brominated dibenzofurans in mice found that the hepatic uptake and elimination half-times of different congeners varied, and were different from that of the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net Specifically, 1,2,3,7,8-pentabromodibenzofuran (B18238) (a structurally similar compound) had a longer elimination half-time in mice compared to TCDD. researchgate.net

Species also differ in their sensitivity to the toxic effects of a chemical at the target site (toxicodynamics). For example, the toxic equivalency factor (TEF) approach is used to estimate the risk of dioxin-like compounds by comparing their potency to that of TCDD. diva-portal.org However, TEFs are often based on in vivo data from rodents, and studies have shown that the relative potencies of some compounds can differ in other species, such as fish. researchgate.netdiva-portal.org A study on Japanese medaka found that the relative potency of 1,2,3,7,8-pentabromodibenzofuran was different when based on water concentration versus egg concentration, highlighting the complexity of assessing risk in aquatic environments. researchgate.net

Challenges in Extrapolating Laboratory Data to Field Conditions:

Extrapolating from controlled laboratory studies to complex field conditions presents another set of challenges. In the environment, organisms are exposed to a mixture of chemicals, and the interactions between these chemicals can be difficult to predict. nih.gov Additionally, environmental factors such as temperature and food availability can influence an organism's susceptibility to a toxicant.

To address these uncertainties, regulatory risk assessments often apply uncertainty factors (also known as assessment or safety factors). For example, in the ecological screening assessment of PBDEs, a factor of 10 was used to extrapolate from laboratory to field conditions, and another factor of 10 was used to extrapolate from a rodent to a wildlife species. canada.ca

The Threshold of Toxicological Concern (TTC) Approach:

For substances present at very low levels in the diet, the Threshold of Toxicological Concern (TTC) approach offers a pragmatic tool for risk assessment. researchgate.net This approach establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health, even in the absence of chemical-specific toxicity data. researchgate.net However, certain classes of compounds, including polyhalogenated dibenzo-p-dioxins and related compounds, are excluded from this general approach due to their high potency and potential for adverse effects at very low concentrations. researchgate.net

Data Tables

Table 1: Properties of Selected Brominated Dibenzofurans and Dioxins This table is interactive. You can sort the data by clicking on the column headers.

Compound Hepatic Uptake Ratio in Mice (%) Elimination Half-Time in Mice (days)
1,2,3,7,8-Pentabromodibenzofuran (PeBDF) 29 13
2,3,7,8-Tetrabromodibenzofuran (TeBDF) 33 8.8
2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) 42 5.6
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) up to 84 8.7

Data sourced from a study on C57BL/6J mice. researchgate.net

Table 2: Relative Potency (REP) of Selected Brominated Dibenzofurans in Japanese Medaka This table is interactive. You can sort the data by clicking on the column headers.

Compound REP based on Water Concentration REP based on Egg Concentration
2,3,4,7,8-Pentabromodibenzofuran 0.053 0.55
1,2,3,7,8-Pentabromodibenzofuran 0.0091 0.19
2,3,7,8-Tetrabromodibenzofuran 0.85 0.92
2-Chloro-3,7,8-tribromodibenzofuran 3.3 4.6

REPs are relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). researchgate.net

Research Gaps and Future Directions in 1,2,4,7,8 Pentabromo Dibenzofuran Research

Comprehensive Elucidation of Environmental Degradation Pathways and Novel Transformation Products

The environmental fate of 1,2,4,7,8-pentabromodibenzofuran (1,2,4,7,8-PeBDF) is a critical area of research that remains underexplored. While it is understood that polybrominated dibenzofurans (PBDFs) can form from the degradation of brominated flame retardants like polybrominated diphenyl ethers (PBDEs), the specific pathways and rates of 1,2,4,7,8-PeBDF degradation are not well-defined. canada.caclinmedres.org Photodegradation is recognized as a major degradation mechanism for many environmental contaminants, including organobromine compounds. clinmedres.orgdiva-portal.org The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated compounds like PBDFs more susceptible to degradation than their chlorinated counterparts. clinmedres.org However, the specific transformation products that arise from the photodegradation of 1,2,4,7,8-PeBDF in various environmental matrices (e.g., water, soil, sediment) are largely unknown.

Future research should focus on identifying these novel transformation products. It is plausible that debromination is a key process, leading to the formation of lower-brominated dibenzofurans. canada.cacanada.ca Additionally, the potential for the formation of hydroxylated and other polar metabolites through biotic and abiotic processes warrants investigation. Understanding the complete degradation cascade is essential, as these transformation products may exhibit their own unique toxicological profiles and environmental behaviors. canada.ca

A significant research gap exists in understanding the role of microorganisms in the degradation of 1,2,4,7,8-PeBDF. While some anaerobic bacteria have been shown to degrade certain PBDEs, the microbial communities and enzymatic systems capable of transforming this specific PBDF congener have not been identified. diva-portal.org Elucidating these microbial degradation pathways is crucial for predicting the persistence of 1,2,4,7,8-PeBDF in different ecosystems and for developing potential bioremediation strategies.

Advanced Understanding of Metabolic Transformation Across Diverse Biological Systems

The metabolism of 1,2,4,7,8-PeBDF in various organisms is a key determinant of its bioaccumulation potential and toxicity. Studies in mice have shown that PBDFs are metabolized into monohydroxylated products in the liver. dntb.gov.uanih.govresearchgate.net However, the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of 1,2,4,7,8-PeBDF have not been fully characterized. Identifying these enzymes is crucial for understanding inter-species differences in metabolism and susceptibility.

Research has indicated that the hepatic uptake and elimination of 2,3,7,8-substituted PBDFs vary with the degree of bromination. dntb.gov.uanih.govresearchgate.net For instance, in C57BL/6J mice, the hepatic uptake of 1,2,3,7,8-PeBDF was found to be 29% of the administered dose, with a relatively slow elimination half-time of 13 days. dntb.gov.uanih.govresearchgate.net This suggests a potential for bioaccumulation.

Development of Robust Cross-Species Toxicokinetic and PBPK Models

Physiologically based pharmacokinetic (PBPK) models are powerful tools for simulating the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. mdpi.com These models can be used to extrapolate data across different species, doses, and exposure routes, which is particularly valuable when experimental data is limited. mdpi.com Currently, there is a lack of specific PBPK models for 1,2,4,7,8-PeBDF.

Developing PBPK models for this compound would allow for a more accurate prediction of its tissue distribution and persistence in various species, including humans. researchgate.net This would be a significant step forward in assessing the potential health risks associated with exposure. These models can integrate data on physiological parameters, such as blood flow and tissue volumes, with chemical-specific data, such as partition coefficients and metabolic rates. researchgate.netpage-meeting.org

A key challenge in developing these models is the scarcity of toxicokinetic data for 1,2,4,7,8-PeBDF across different species. nih.gov Future research should focus on generating the necessary in vitro and in vivo data to parameterize and validate these models. This includes studies on tissue partitioning, plasma protein binding, and metabolic clearance in relevant species. Robust PBPK models will be instrumental in bridging the data gaps and providing a more holistic understanding of the cross-species toxicokinetics of 1,2,4,7,8-PeBDF.

Refinement of Analytical Methodologies for Trace-Level, Isomer-Specific Quantification

The accurate and sensitive measurement of 1,2,4,7,8-PeBDF in complex environmental and biological matrices is essential for exposure assessment and risk characterization. Current methods often rely on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). epa.govapvma.gov.au While these methods are powerful, they require specialized equipment and expertise. apvma.gov.au

A significant challenge in the analysis of PBDFs is the separation and quantification of individual isomers. epa.govwho.int Many analytical columns are unable to resolve all 2,3,7,8-substituted congeners, which is critical as toxicity can vary significantly between isomers. epa.govepa.gov The lack of certified reference materials and analytical standards for all PBDF congeners, including 1,2,4,7,8-PeBDF, further complicates accurate quantification. who.int

Future research should focus on developing more accessible and robust analytical methods for the trace-level, isomer-specific quantification of 1,2,4,7,8-PeBDF. This could include the development of novel stationary phases for gas chromatography that offer improved isomer separation. epa.gov Additionally, exploring alternative ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI), may enhance sensitivity and specificity, particularly for highly brominated congeners. researchgate.net The development of new certified reference materials will also be crucial for ensuring the quality and comparability of data across different laboratories.

Further Exploration of Structure-Activity Relationships for Enhanced Predictive Capabilities

Structure-activity relationships (SARs) are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com For dioxin-like compounds, including PBDFs, toxicity is largely mediated through the aryl hydrocarbon receptor (AhR). nih.govt3db.ca It is generally accepted that PBDFs with a 2,3,7,8-substitution pattern can elicit dioxin-like toxicity. nih.gov

However, the specific SARs for PBDFs are not as well-established as those for their chlorinated analogs. nih.gov Limited data suggests that some brominated congeners may have higher relative potencies than their chlorinated counterparts, potentially due to longer biological half-lives. nih.gov For example, studies in Japanese medaka have shown that the relative potency of PBDFs can vary significantly depending on the congener. researchgate.net

Future research should aim to further explore the SARs for a wider range of PBDFs, including 1,2,4,7,8-PeBDF. This involves conducting in vitro and in vivo studies to determine the relative potencies of individual congeners for inducing AhR-mediated responses. nih.gov This information is crucial for the development and refinement of toxic equivalency factors (TEFs) for PBDFs, which are used to assess the risks of complex mixtures of these compounds. diva-portal.org Quantitative structure-activity relationship (QSAR) models can also be developed to predict the toxicity of un-tested PBDFs based on their molecular structure, providing a valuable tool for prioritizing compounds for further testing. nih.govepa.gov

Integration of Computational and Experimental Approaches for Holistic Environmental Risk Characterization

A holistic environmental risk assessment of 1,2,4,7,8-PeBDF requires the integration of both computational and experimental data. nih.govepd.gov.hkunh.edu This approach allows for a more comprehensive understanding of the compound's fate, exposure, and effects.

Computational models, such as QSAR and PBPK models, can be used to predict the properties and behavior of 1,2,4,7,8-PeBDF in the absence of experimental data. mdpi.comdiva-portal.org For example, QSAR models can estimate its bioaccumulation potential and toxicity, while PBPK models can simulate its disposition in different species. mdpi.comepa.gov These models can help to identify potential risks and guide the design of targeted experimental studies.

Experimental data from laboratory and field studies are essential for validating and refining these computational models. diva-portal.org This includes data on the environmental degradation of 1,2,4,7,8-PeBDF, its metabolic transformation in various organisms, and its toxic effects. diva-portal.orgdntb.gov.ua By combining the predictive power of computational models with the empirical evidence from experimental studies, a more robust and reliable environmental risk characterization can be achieved. This integrated approach is crucial for making informed decisions regarding the management and regulation of this compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,2,4,7,8-Pentabromo-dibenzofuran, and how can they be addressed methodologically?

  • Answer : Synthesis of polybrominated dibenzofurans requires precise control of bromination positions to avoid isomerization. A stepwise bromination protocol using selective catalysts (e.g., FeBr₃) under inert conditions can minimize side reactions. Post-synthesis purification via preparative HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) is recommended to isolate the target compound from chlorinated or other brominated analogs . Structural validation should combine high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, referencing known dibenzofuran spectra for comparative analysis .

Q. How can researchers optimize detection methods for trace-level this compound in environmental samples?

  • Answer : Gas chromatography coupled with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) is preferred due to the compound’s high electronegativity. Sample preparation should include Soxhlet extraction with toluene, followed by cleanup using silica gel columns to remove interfering lipids. Method validation should assess recovery rates (target: 80–120%) and limit of detection (LOD < 0.1 pg/μL) using certified reference materials from environmental analysis kits .

Advanced Research Questions

Q. What experimental designs are suitable for studying the endocrine-disrupting mechanisms of this compound in vitro?

  • Answer : A factorial design (e.g., 2×2 matrix) can evaluate synergistic effects with other persistent organic pollutants (POPs). Expose human hepatoma (HepG2) cells to varying concentrations (0.1–100 nM) of the compound alongside positive controls (e.g., TCDD). Measure aryl hydrocarbon receptor (AhR) activation via luciferase reporter assays and quantify CYP1A1/1B1 mRNA levels using qRT-PCR. Data normalization should account for cytotoxicity (via MTT assays) and solvent controls (e.g., DMSO < 0.1%) .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Answer : Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) often arise from variable organic carbon content and microbial activity. Conduct parallel microcosm studies under controlled conditions:

  • Soil : Use OECD Guideline 307 with loamy soil (pH 6.5, 25°C).
  • Water : Follow EPA 1614 with simulated sunlight (UV-B exposure).
    Analyze degradation products via non-target screening (LC-QTOF-MS) to identify debromination pathways. Statistical reconciliation of data should employ multivariate regression to isolate key variables (e.g., temperature, microbial biomass) .

Q. What computational models predict the bioaccumulation potential of this compound in aquatic food webs?

  • Answer : Use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log KOW > 7.5) and molecular polarizability. Validate predictions against field data from top predators (e.g., fish, seabirds) using stable isotope analysis (δ¹⁵N for trophic level). Monte Carlo simulations can address uncertainty in partition coefficients and biomagnification factors .

Methodological Notes

  • Synthesis & Characterization : Prioritize isomer-specific standards (e.g., 1,2,3,7,8-PeBDF for cross-validation) to avoid misidentification .
  • Environmental Analysis : Include quality control spikes (e.g., ¹³C-labeled analogs) to monitor matrix effects .
  • Toxicity Assays : Link mechanistic studies to the AOP (Adverse Outcome Pathway) framework for regulatory relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.